A Technical Guide to the Physicochemical Properties of 3-(Morpholin-4-yl)cyclobutan-1-amine dihydrochloride
A Technical Guide to the Physicochemical Properties of 3-(Morpholin-4-yl)cyclobutan-1-amine dihydrochloride
Abstract: This document provides a comprehensive technical framework for the characterization of 3-(Morpholin-4-yl)cyclobutan-1-amine dihydrochloride. While specific experimental data for this compound is not extensively published, this guide details the critical physicochemical properties that must be assessed for any new chemical entity (NCE) intended for pharmaceutical development. We will explore the significance of each property, provide validated, step-by-step protocols for their determination, and illustrate the logical workflows involved. This guide is intended for researchers, chemists, and formulation scientists engaged in the drug discovery and development process.
Introduction: The Molecule and the Mandate
3-(Morpholin-4-yl)cyclobutan-1-amine dihydrochloride is a small molecule featuring a saturated heterocyclic morpholine ring linked to a cyclobutane core, with a primary amine functional group. The dihydrochloride salt form suggests a strategy to improve aqueous solubility and handling properties. The morpholine moiety is a common feature in medicinal chemistry, often used to enhance aqueous solubility and metabolic stability.[1]
The journey of a promising molecule from a laboratory bench to a clinical candidate is dictated by its intrinsic physicochemical properties.[2][3] These characteristics govern how the molecule will behave in a physiological environment, influencing its absorption, distribution, metabolism, and excretion (ADME).[4] A thorough understanding and optimization of these properties are paramount to mitigating downstream attrition in drug development.[5][6] This guide establishes a robust framework for the systematic physicochemical profiling of 3-(Morpholin-4-yl)cyclobutan-1-amine dihydrochloride.
Table 1: Compound Identification
| Identifier | Value | Source |
| :--- | :--- | :--- |
| IUPAC Name | 3-(Morpholin-4-yl)cyclobutan-1-amine dihydrochloride | N/A |
| CAS Number | 1229624-58-1 |[7][8] |
| Molecular Formula | C₈H₁₈Cl₂N₂O |[7] |
| Molecular Weight | 229.15 g/mol |[8] |
| Chemical Structure |
| N/A |
(Note: A representative 2D structure image would be placed here.)
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is arguably the most critical physicochemical property for orally administered drugs, as a compound must first dissolve in the gastrointestinal fluids to be absorbed.[9] Insufficient solubility is a primary reason for the failure of promising drug candidates.[10] For a dihydrochloride salt like the title compound, solubility is expected to be pH-dependent. Therefore, its characterization across a physiologically relevant pH range (1.2 to 6.8) is mandatory.[11]
Causality Behind Experimental Choice: The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility because it directly measures the saturation point of the most stable crystalline form of the compound, providing a definitive value for assessing the dose-solubility volume.[10][12] Biorelevant media (e.g., FaSSIF, FeSSIF) are used to better simulate the complex environment of the human gut, which contains bile salts and phospholipids that can enhance the apparent solubility of lipophilic compounds.[10]
Table 2: Target Solubility Profile
| Medium | Temperature (°C) | Expected Solubility (µg/mL) | Dose Number (D₀)¹ |
|---|---|---|---|
| pH 1.2 (Simulated Gastric Fluid) | 37 ± 1 | Experimental Data | Calculated |
| pH 4.5 (Acetate Buffer) | 37 ± 1 | Experimental Data | Calculated |
| pH 6.8 (Phosphate Buffer) | 37 ± 1 | Experimental Data | Calculated |
| FaSSIF² | 37 ± 1 | Experimental Data | Calculated |
| FeSSIF³ | 37 ± 1 | Experimental Data | Calculated |
¹Dose Number (D₀) = (Highest Dose Strength / S) / 250 mL. A D₀ > 1 suggests potential solubility-limited absorption.[10] ²Fasted State Simulated Intestinal Fluid ³Fed State Simulated Intestinal Fluid
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of 3-(Morpholin-4-yl)cyclobutan-1-amine dihydrochloride (enough to ensure undissolved solid remains) to separate vials containing the test media (pH 1.2, 4.5, 6.8 buffers).
-
Equilibration: Place the sealed vials in an orbital shaker or rotator set to 37 ± 1 °C. Agitate for a minimum of 24 hours to ensure equilibrium is reached.[10] For compounds that may undergo polymorphic transformation, a longer equilibration time (e.g., 48-72 hours) is advisable.[10]
-
Sample Collection: After equilibration, allow the vials to stand briefly for large particles to settle.
-
Separation: Carefully withdraw an aliquot from the supernatant. Separate the undissolved solid from the saturated solution. The preferred method is centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[11]
-
Dilution: Immediately dilute the clarified filtrate with a suitable mobile phase to prevent precipitation upon cooling.[11]
-
Analysis: Quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Solid-State Analysis: After the experiment, recover the remaining solid and analyze it (e.g., by XRPD) to confirm that no polymorphic or phase transformation occurred during the experiment.
Caption: Workflow for Potentiometric pKa Determination.
Hygroscopicity: A Critical Parameter for Stability and Manufacturing
Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. [13]For an active pharmaceutical ingredient (API), excessive moisture uptake can lead to physical changes (e.g., deliquescence, polymorphic transformation) and chemical degradation, impacting stability, shelf-life, flowability, and manufacturability. [14] Causality Behind Experimental Choice: Dynamic Vapor Sorption (DVS) is the definitive method for characterizing hygroscopicity. It provides a detailed moisture sorption-desorption isotherm by precisely controlling the relative humidity (RH) and measuring the corresponding change in mass. This allows for a clear classification of the material's hygroscopic nature.
Table 4: Hygroscopicity Classification (Based on European Pharmacopoeia)
| Classification | % Weight Gain at 25°C / 80% RH | Expected for Compound |
|---|---|---|
| Non-hygroscopic | < 0.2% | Experimental Data |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Experimental Data |
| Hygroscopic | ≥ 2% and < 15% | Experimental Data |
| Very hygroscopic | ≥ 15% | Experimental Data |
| Deliquescent | Dissolves in absorbed water | Experimental Data |
Experimental Protocol: Hygroscopicity Assessment by DVS
-
Sample Preparation: Place a small, accurately weighed amount of the compound (typically 5-10 mg) onto the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25 °C until a stable mass is achieved. This establishes the dry baseline weight.
-
Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate before proceeding to the next RH level.
-
Desorption Phase: After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH to assess the reversibility of water uptake.
-
Data Analysis: Plot the percentage change in mass versus RH to generate the sorption-desorption isotherm. Classify the compound's hygroscopicity based on the total weight gain at a defined high-humidity condition (e.g., 80% RH). [15]
Conclusion: Synthesizing a Complete Physicochemical Profile
The protocols and frameworks detailed in this guide provide a comprehensive pathway for the essential physicochemical characterization of 3-(Morpholin-4-yl)cyclobutan-1-amine dihydrochloride. A molecule's success is not defined by its potency alone but by a carefully balanced set of properties that permit its effective delivery and action within a biological system. [5]By systematically determining its solubility, pKa, and hygroscopicity, researchers can make informed decisions, anticipate potential development challenges, and design robust formulation strategies, ultimately increasing the probability of advancing a promising candidate through the development pipeline.
References
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Google Cloud.
- Importance of Physicochemical Properties In Drug Discovery. (2015). rajournals.
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
- physicochemical property of drug molecules with respect to drug actions. (2014). JBINO.
- Solubility Testing Guidelines for Pharmaceuticals. (n.d.). Scribd.
- Experiment # 11: Spectroscopic determination of indic
- What are the physicochemical properties affecting drug distribution?. (2025).
- Hygroscopicity Evalu
- Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. (n.d.).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Unknown Source.
- Development of Methods for the Determin
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
- API Hygroscopicity. (2025).
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution.
- Hygroscopicity Testing. (n.d.). BOC Sciences.
- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023).
- Annex 4. (n.d.).
- Unveiling of Hygroscopicity Evaluation for Drug Formul
- DETERMINATION OF pKa OF GLYCINE. (n.d.). eGyanKosh.
- 3-(Morpholin-4-yl)cyclobutan-1-amine dihydrochloride. (n.d.). Sapphire Bioscience.
- 1229624-58-1|3-(Morpholin-4-yl)cyclobutan-1-amine dihydrochloride. (n.d.). BLD Pharm.
- 3-(1H-Indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione. (2012). MDPI.
- Synthesis and Characterization of Novel 1-(Morpholin-4-yl-methyl)-3- alkyl(aryl)-4-[3-ethoxy-4-(2-furylcarbonyloxy) - DergiPark. (n.d.). DergiPark.
- An updated review on morpholine derivatives with their pharmacological actions. (2022). Unknown Source.
- Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. 9xpw0=)
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jbino.com [jbino.com]
- 4. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 7. Sapphire Bioscience [sapphirebioscience.com]
- 8. 1229624-58-1|3-(Morpholin-4-yl)cyclobutan-1-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 9. rheolution.com [rheolution.com]
- 10. raytor.com [raytor.com]
- 11. who.int [who.int]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. labinsights.nl [labinsights.nl]
- 15. researchgate.net [researchgate.net]
